An In-depth Technical Guide to the Physicochemical Properties of 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde, a fluorinated indole derivative of significant interest to researchers in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a foundational approach. We first dissect the well-characterized indole-5-carbaldehyde core and then extrapolate the influence of the N-(2,2-difluoroethyl) substituent based on established principles of physical organic chemistry and evidence from related fluorinated heterocycles. This guide also puts forth a proposed synthetic route and a detailed analytical workflow for its characterization, offering a predictive and practical resource for scientists working with this and similar novel compounds.
Introduction and Strategic Overview
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of fluorine-containing substituents is a widely employed strategy to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The target molecule of this guide, 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde, combines these features, making it a compound of high potential.
However, as a novel or non-commercially available compound, its empirical physicochemical data is not readily found in the public domain. This guide, therefore, serves as a predictive and methodological resource. Our approach is to:
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Establish a baseline by examining the known properties of the parent compound, 1H-indole-5-carbaldehyde.
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Analyze the predictable electronic and steric effects of the 1-(2,2-difluoroethyl) group.
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Synthesize this information to provide a robust set of predicted physicochemical properties.
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Propose a viable synthetic pathway and a comprehensive analytical characterization workflow.
This document is designed to empower researchers to anticipate the behavior of this molecule and to provide a practical framework for its synthesis and validation.
The Indole-5-Carbaldehyde Core: A Foundational Analysis
The starting point for our analysis is the well-characterized 1H-indole-5-carbaldehyde (CAS 1196-69-6).
Physicochemical Properties of 1H-Indole-5-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₉H₇NO | [3][4] |
| Molecular Weight | 145.16 g/mol | [3][4] |
| Melting Point | 100-103 °C | [5] |
| Appearance | Pale cream to orange powder | [6] |
| Solubility | Insoluble in water. | [5] |
| logP (Octanol/Water) | 1.8 | [3] |
Spectroscopic Data of 1H-Indole-5-carbaldehyde
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¹H NMR: The proton NMR spectrum of indole-5-carboxaldehyde is well-documented and serves as a basis for comparison.[7]
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Mass Spectrometry: The fragmentation patterns of indole derivatives have been studied, providing a reference for structural elucidation.[8]
The Influence of the 1-(2,2-Difluoroethyl) Substituent
The introduction of a 2,2-difluoroethyl group at the N1 position of the indole ring is expected to induce significant changes in the molecule's properties.
Electronic Effects
The two fluorine atoms are strongly electron-withdrawing, which will decrease the electron density of the indole nitrogen. This has two major consequences:
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Reduced Basicity: The pKa of the indole nitrogen will be significantly lowered compared to non-fluorinated N-alkyl indoles.
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Deactivation of the Aromatic System: N-fluoroalkylated indoles are known to be deactivated towards electrophilic aromatic substitution compared to their N-H or N-methyl counterparts.[1][9]
Lipophilicity
Fluorination is a common strategy to increase lipophilicity. The 2,2-difluoroethyl group will increase the molecule's affinity for nonpolar environments. This will be reflected in a higher octanol-water partition coefficient (logP) compared to the parent indole-5-carbaldehyde.[10][11] An increased logP value can influence a molecule's ability to cross biological membranes, a critical factor in drug design.[12]
Steric Effects
The 2,2-difluoroethyl group is sterically more demanding than a methyl or ethyl group, which may influence the molecule's conformation and its ability to interact with biological targets.
Predicted Physicochemical Properties of 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde
Based on the analysis of the core and the substituent, the following properties are predicted for the target molecule.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₁H₉F₂NO | Calculated |
| Molecular Weight | 209.19 g/mol | Calculated |
| Appearance | Likely a white to off-white or pale yellow solid | Based on related N-alkylated indoles. |
| Melting Point | 85 - 100 °C | The difluoroethyl group may disrupt crystal packing compared to the N-H parent, potentially lowering the melting point. For comparison, 1-methyl-1H-indole-5-carbaldehyde has a melting point of 79-81 °C.[13] |
| Boiling Point | > 300 °C | Expected to be higher than the parent compound due to increased molecular weight and polarity. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane, Ethyl Acetate) | The increased lipophilicity from the difluoroethyl group will further decrease aqueous solubility. |
| Predicted logP | 2.5 - 3.5 | The addition of the fluoroalkyl chain is expected to significantly increase lipophilicity compared to the parent compound's logP of 1.8.[10][14] |
Proposed Synthetic Route
A plausible and efficient method for the synthesis of 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde is the N-alkylation of 1H-indole-5-carbaldehyde.
Reaction Scheme
The proposed synthesis involves the deprotonation of 1H-indole-5-carbaldehyde with a suitable base, followed by nucleophilic substitution with 2,2-difluoroethyl tosylate or a similar electrophile.
Caption: Proposed synthetic workflow for 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde.
Step-by-Step Protocol
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1H-indole-5-carbaldehyde (1.0 eq).
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Dissolution: Dissolve the starting material in anhydrous dimethylformamide (DMF).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 2,2-difluoroethyl tosylate (1.5 eq) in anhydrous DMF dropwise.
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Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Proposed Analytical Characterization Workflow
A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde.
Caption: Comprehensive analytical workflow for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include aromatic protons on the indole ring, the aldehyde proton (likely a singlet around 10 ppm), and signals for the difluoroethyl group (a triplet of triplets for the -CH₂- and a triplet for the -CHF₂). The chemical shifts of the indole protons will be compared to those of N-methyl-1H-indole-5-carbaldehyde to observe the effect of the difluoroethyl group.[13]
-
¹³C NMR: The spectrum will show characteristic peaks for the indole carbons, the aldehyde carbonyl carbon, and the carbons of the difluoroethyl group, with the carbon attached to the fluorine atoms showing a characteristic splitting pattern.
-
¹⁹F NMR: This will provide a definitive confirmation of the presence of the difluoromethyl group, likely showing a doublet of triplets.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.[15][16]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum should show characteristic absorption bands for the aldehyde C=O stretch (around 1670-1690 cm⁻¹) and C-F bond vibrations.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis using a suitable column and mobile phase will be used to determine the purity of the final compound.
Potential Applications and Safety Considerations
Potential Applications
Derivatives of indole-5-carbaldehyde are utilized as reactants in the synthesis of various biologically active compounds, including anti-proliferative and anti-inflammatory agents, and inhibitors of various kinases.[5] The introduction of the 1-(2,2-difluoroethyl) group could enhance the pharmacological properties of such derivatives, making this molecule a valuable building block in medicinal chemistry research.
Safety and Handling
While specific toxicity data for 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde is not available, it should be handled with the standard precautions for novel chemical entities. Based on the data for the parent compound, 1H-indole-5-carbaldehyde, it may cause skin, eye, and respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
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